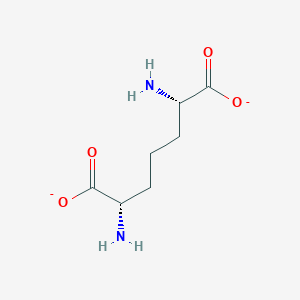

LL-2,6-diaminopimelate(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LL-2,6-diaminopimelate(2-) is a 2,6-diaminopimelate(2-). It is a conjugate base of a LL-2,6-diaminopimelic acid.

Applications De Recherche Scientifique

Enzymatic Analysis in Bacteria

LL-2,6-Diaminopimelate(2-) is involved in enzymatic processes within bacterial cell walls. Enzymic assays developed for isomers of 2,6-diaminopimelic acid, including LL-2,6-diaminopimelate, are crucial in understanding bacterial physiology and biochemistry. These assays were employed to measure the composition of diaminopimelate isomers in the cell walls of various Bacillus strains, providing valuable insights into bacterial cell wall structure (Day & White, 1977).

Crystallography and Structural Biology

LL-2,6-Diaminopimelate plays a role in the study of crystal structures of enzymes. For example, the diaminopimelate epimerase (DapF) from Acinetobacter baumannii, which catalyzes the interconversion of LL-DAP and meso-DAP, has been studied through crystallography. This research provides valuable insights into the structural biology of enzymes involved in amino acid biosynthesis (Park et al., 2013).

Chemotaxonomy of Actinomycetes

The LL-2,6-Diaminopimelate isomer has been analyzed using high-performance liquid chromatography (HPLC) for chemotaxonomy purposes. The optical resolution of 2,6-diaminopimelic acid stereoisomers, including LL-DAP, helps in the classification and identification of actinomycete strains (Takahashi et al., 1989).

Synthesis of Differentially Protected Derivatives

Research has also focused on the synthesis of differentially protected meso-2,6-diaminopimelic acid, a variant of LL-2,6-DAP, demonstrating its relevance in synthetic chemistry. This compound is important for bacterial cell walls and as a biosynthetic precursor of L-lysine (Holcomb et al., 1994).

Bacterial Cell Wall Analysis

LL-2,6-Diaminopimelate has been utilized in the study of bacterial cell walls. Its presence and analysis in peptidoglycans are crucial for understanding bacterial structure and potentially developing antibacterial agents (Nagasawa et al., 1993).

Enzyme Assays in Bacillus

The study of diaminopimelate epimerase in Bacillus megaterium, which involves LL-2,6-Diaminopimelate, has contributed to the understanding of amino acid racemization processes. This research informs our knowledge of bacterial enzymology and amino acid metabolism (White et al., 1969).

Plant Biology Research

LL-2,6-Diaminopimelate is also significant in plant biology. The study of DAP epimerase in Arabidopsis thaliana, which catalyzes the interconversion of LL-DAP and DL(meso)-DAP, aids in understanding lysine biosynthesis in plants. This enzyme's unique catalytic mechanism has been elucidated through crystal structure analysis, offering insights into plant amino acid biosynthesis (Pillai et al., 2009).

Biotechnological Applications

The study of meso-Diaminopimelate dehydrogenase, which acts on meso-2,6-diaminopimelate and related compounds, including LL-2,6-DAP, has potential applications in biotechnology for amino acid synthesis. This enzyme's broad substrate specificity and stability make it an interesting target for protein engineering (Gao et al., 2012).

Propriétés

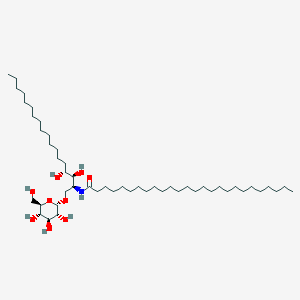

Formule moléculaire |

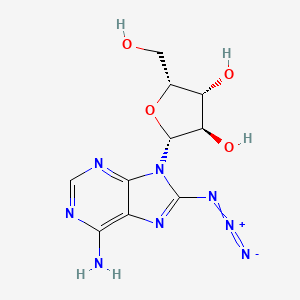

C7H12N2O4-2 |

|---|---|

Poids moléculaire |

188.18 g/mol |

Nom IUPAC |

(2S,6S)-2,6-diaminoheptanedioate |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2/t4-,5-/m0/s1 |

Clé InChI |

GMKMEZVLHJARHF-WHFBIAKZSA-L |

SMILES isomérique |

C(C[C@@H](C(=O)[O-])N)C[C@@H](C(=O)[O-])N |

SMILES |

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |

SMILES canonique |

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione](/img/structure/B1252618.png)